molecular formula C4H6O4Se B14742704 Acetic acid, selenodi- CAS No. 6228-62-2

Acetic acid, selenodi-

Cat. No.: B14742704
CAS No.: 6228-62-2
M. Wt: 197.06 g/mol
InChI Key: AXGZQGKVFWKBSF-UHFFFAOYSA-N
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Description

Structurally, it likely replaces oxygen atoms in the acetic acid molecule (CH₃COOH) with selenium, forming a compound analogous to arsonoacetic acid (As-substituted) or thiolacetic acid (S-substituted). Its synthesis might involve selenium oxides or selenides reacting with acetic acid precursors, similar to methods for arsonoacetic acid synthesis (arsenious oxide + chloroacetic acid) .

Properties

CAS No.

6228-62-2

Molecular Formula

C4H6O4Se

Molecular Weight

197.06 g/mol

IUPAC Name

2-(carboxymethylselanyl)acetic acid

InChI

InChI=1S/C4H6O4Se/c5-3(6)1-9-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)

InChI Key

AXGZQGKVFWKBSF-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)[Se]CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, selenodi-, typically involves the reaction of selenium dioxide with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{SeO}_2 + 2 \text{CH}_3\text{CO}_2\text{O} \rightarrow \text{CH}_3\text{COSeCOCH}_3 + \text{CO}_2 ]

In this reaction, selenium dioxide reacts with acetic anhydride to form selenodiacetic acid and carbon dioxide. The reaction is usually conducted at elevated temperatures to facilitate the formation of the product.

Industrial Production Methods

Industrial production of acetic acid, selenodi-, involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of catalysts and advanced reaction techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, selenodi-, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of selenium atoms, which impart unique reactivity to the compound.

Common Reagents and Conditions

    Oxidation: Acetic acid, selenodi-, can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically results in the formation of selenium dioxide and acetic acid.

    Reduction: Reduction of acetic acid, selenodi-, can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. The reduction process leads to the formation of selenoacetaldehyde and other selenium-containing intermediates.

    Substitution: Substitution reactions involving acetic acid, selenodi-, often occur at the selenium atoms. Common reagents for substitution reactions include halogens and organometallic compounds.

Major Products Formed

The major products formed from the reactions of acetic acid, selenodi-, depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield selenium dioxide and acetic acid, while reduction reactions produce selenoacetaldehyde and related compounds.

Scientific Research Applications

Acetic acid, selenodi-, has a wide range of scientific research applications due to its unique chemical properties. Some of the key applications include:

    Chemistry: In organic synthesis, acetic acid, selenodi-, is used as a reagent for the introduction of selenium atoms into organic molecules. It serves as a precursor for the synthesis of various selenium-containing compounds.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anticancer properties. Selenium is known to play a crucial role in biological systems, and acetic acid, selenodi-, provides a means to explore selenium’s effects in biological contexts.

    Medicine: Research is ongoing to investigate the potential therapeutic applications of acetic acid, selenodi-. Its selenium content makes it a candidate for the development of novel drugs and treatments for diseases related to selenium deficiency or oxidative stress.

    Industry: In industrial applications, acetic acid, selenodi-, is used in the production of specialty chemicals and materials. Its unique reactivity makes it valuable for the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of acetic acid, selenodi-, involves its interaction with molecular targets and pathways influenced by selenium. Selenium atoms in the compound can participate in redox reactions, influencing cellular processes and signaling pathways. The exact molecular targets and pathways are still under investigation, but it is known that selenium can modulate antioxidant defenses, enzyme activities, and gene expression.

Comparison with Similar Compounds

Structural and Functional Analogues

Key Derivatives of Acetic Acid

Compound Structural Feature Key Properties Applications
Acetic acid CH₃COOH Weak acid (pKa ~4.76), polar solvent, miscible with water. Food preservative (vinegar), chemical synthesis (plastics, esters) .
Thiolacetic acid CH₃COSH Stronger acidity (pKa ~3.5), volatile, sulfur odor. Precursor for thioesters, vulcanization agent, organic synthesis .
Arsonoacetic acid CH₃COAsO(OH)₂ Contains arsenic; toxic, redox-active. Limited industrial use due to toxicity; research in metalloenzyme analogs .
Peracetic acid CH₃COOOH Oxidizing agent, unstable in concentrated form. Disinfectant (food processing, healthcare), sanitizer .
Glacial acetic acid CH₃COOH (99–100% purity) Freezes at 16.6°C, highly corrosive. Solvent for organic reactions, production of acetic anhydride .
Selenodi-acetic acid (hypothesized) CH₃COSe₂⁻ (structure inferred) Likely redox-active, higher molecular weight than sulfur analogs. Potential applications in catalysis or biochemistry (no direct evidence).
Chemical and Physical Properties
  • Acidity: Thiolacetic acid (pKa ~3.5) is more acidic than acetic acid (pKa ~4.76) due to sulfur’s electronegativity. Selenium’s lower electronegativity may result in selenodi-acetic acid having weaker acidity than thiolacetic acid.
  • Thermal Stability : Glacial acetic acid remains stable at room temperature but solidifies at 16.6°C. Selenium derivatives may decompose at lower temperatures due to weaker Se-C bonds.
  • Reactivity: Peracetic acid’s oxidizing capacity (via reactive oxygen species) makes it effective against pathogens . Selenodi-acetic acid could exhibit redox behavior akin to selenium-containing enzymes (e.g., glutathione peroxidase) but lacks experimental validation.

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